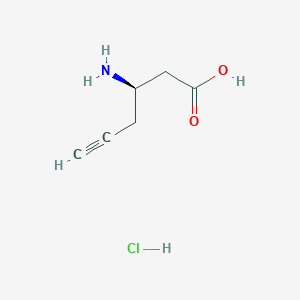
2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine, also known as 2-Pyridin-3-yl-6-trifluoromethylpyridine (2-PTFP), is a heterocyclic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless crystalline solid with a melting point of 85-87 °C and a boiling point of 211-212 °C. It is a versatile chemical that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block in the synthesis of pharmaceuticals.
Mechanism Of Action
The mechanism of action of 2-PTFP is not well understood. However, it is known to be an acidic catalyst, which means it can catalyze the hydrolysis of esters, amides, and other compounds. It is also thought to be involved in the formation of covalent bonds between molecules, which could explain its ability to act as a catalyst in organic synthesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-PTFP are not well understood. However, it has been shown to be a non-toxic compound with low acute and sub-acute toxicity. It has also been shown to have no mutagenic or carcinogenic effects.
Advantages And Limitations For Lab Experiments
2-PTFP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. In addition, it is a relatively stable compound, making it easy to store and handle. However, it is also relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are many potential future directions for the use of 2-PTFP in scientific research. One potential application is in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of bioactive compounds, such as antifungal agents and anti-inflammatory agents. Additionally, it could be used as a catalyst in chemical reactions, such as the synthesis of pyridine derivatives. Finally, it could be used as a reagent in organic synthesis to synthesize a variety of compounds.
Scientific Research Applications
2-PTFP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in chemical reactions, such as the synthesis of pyridine derivatives. In addition, 2-PTFP has been used in the synthesis of bioactive compounds such as antifungal agents and anti-inflammatory agents.
properties
IUPAC Name |
2-pyridin-3-yl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-4-3-8(15)10(17-9)7-2-1-5-16-6-7/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJSCSDRLVCSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)







![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)



![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)